N-[(5-Fluoro-2-nitrophenyl)methyl]acetamide
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Overview
Description
N-[(5-Fluoro-2-nitrophenyl)methyl]acetamide is a chemical compound with the molecular formula C9H9FN2O3. It is characterized by the presence of a fluoro-substituted nitrophenyl group attached to a methylacetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-Fluoro-2-nitrophenyl)methyl]acetamide typically involves the reaction of 5-fluoro-2-nitrobenzyl chloride with acetamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
N-[(5-Fluoro-2-nitrophenyl)methyl]acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The acetamide moiety can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 5-Fluoro-2-aminophenylmethylacetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 5-Fluoro-2-nitrobenzoic acid and methylamine.
Scientific Research Applications
N-[(5-Fluoro-2-nitrophenyl)methyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(5-Fluoro-2-nitrophenyl)methyl]acetamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The fluoro group may enhance the compound’s stability and bioavailability, contributing to its overall activity .
Comparison with Similar Compounds
Similar Compounds
N-[(5-Fluoro-2-nitrophenyl)methyl]benzamide: Similar structure but with a benzamide moiety instead of acetamide.
N-[(5-Fluoro-2-nitrophenyl)methyl]thiourea: Contains a thiourea group instead of acetamide.
N-[(5-Fluoro-2-nitrophenyl)methyl]urea: Features a urea group in place of acetamide.
Uniqueness
N-[(5-Fluoro-2-nitrophenyl)methyl]acetamide is unique due to the presence of both a fluoro and nitro group, which can impart distinct chemical and biological properties. The acetamide moiety also contributes to its solubility and reactivity, making it a versatile compound for various applications .
Properties
IUPAC Name |
N-[(5-fluoro-2-nitrophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O3/c1-6(13)11-5-7-4-8(10)2-3-9(7)12(14)15/h2-4H,5H2,1H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKDICMGAYHPML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=C(C=CC(=C1)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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